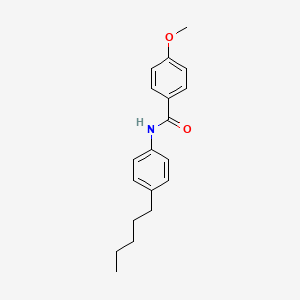
4-methoxy-N-(4-pentylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-methoxy-N-(4-pentylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-pentylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-N-(4-pentylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
4-Methoxy-N-(4-pentylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or analgesic agent.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(4-pentylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
4-Methoxy-N-(4-pentylphenyl)benzamide can be compared with other benzamide derivatives, such as:
4-Methoxy-N-(4-methylphenyl)benzamide: Similar in structure but with a methyl group instead of a pentyl group, leading to different physical and chemical properties.
4-Ethoxy-N-(4-pentylphenyl)benzamide: Contains an ethoxy group instead of a methoxy group, which can affect its reactivity and biological activity.
4-Methoxy-N-(4-pyridinyl)benzamide: Incorporates a pyridine ring, which can significantly alter its binding properties and applications.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-methoxy-N-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,20,21) |
Clé InChI |
UADKAWBUIQOFAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


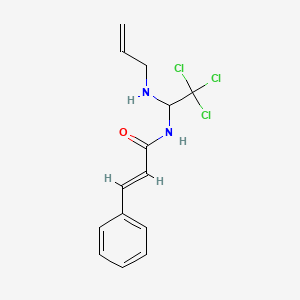
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B15081035.png)
![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)
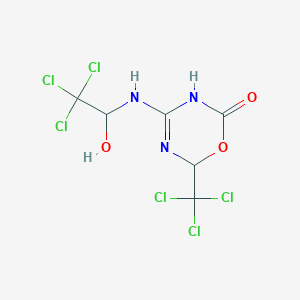
![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
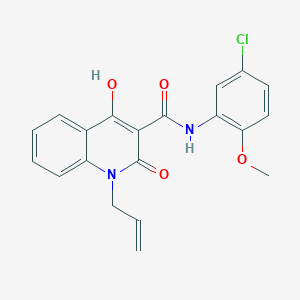
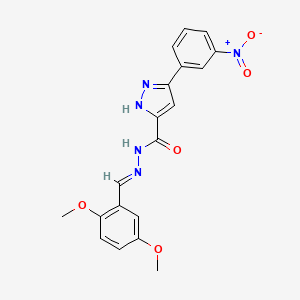
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
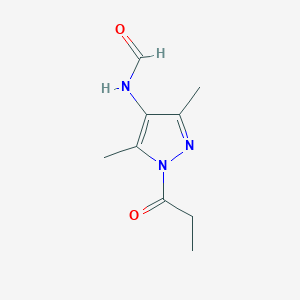
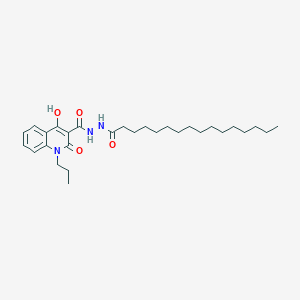
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
